4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
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Overview
Description
Scientific Research Applications
Fluorogenic Reagent Development
One application involves the development of fluorogenic reagents for carboxylic acids. A study designed a new fluorogenic reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH), which reacts with carboxylic acids to produce derivatives that can be detected fluorimetrically. This reagent offers superior properties over conventional ones, showing high reactivity, sensitivity, and the ability to avoid interfering peaks in chromatograms (Uchiyama, Santa, & Imai, 2001).
Aldose Reductase Inhibitors
Another research focus is on the synthesis of aldose reductase inhibitors (ARIs) with potential applications in managing diabetic complications. Substituted benzenesulfonamides, designed based on bioisosteric principles, showed potent ARI activity and antioxidant potential, highlighting a pathway for developing treatments for diabetes-related conditions (Alexiou & Demopoulos, 2010).
Coordination Networks
Research into coordination networks from a bifunctional molecule containing carboxyl and thioether groups has shown the ability to form coordination networks with metal ions. This study on the interaction of tetrakis(methylthio)-1,4-benzenedicarboxylic acid (TMBD) with metal ions like Cu(I), Cd(II), and Zn(II) demonstrates potential applications in material science and catalysis (Zhou et al., 2008).
Safety And Hazards
According to the safety data sheet, this compound is classified as having acute toxicity whether it’s inhaled, comes into contact with skin, or is ingested . It’s harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .
properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4S/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-19(17,18)7-5-13/h1-3,8H,4-7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUHMNSQHKFNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid |
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